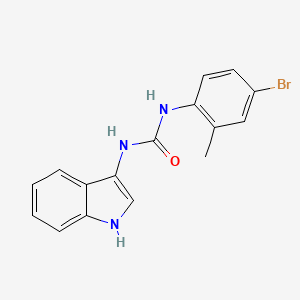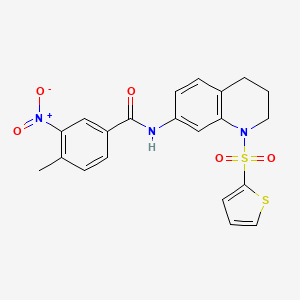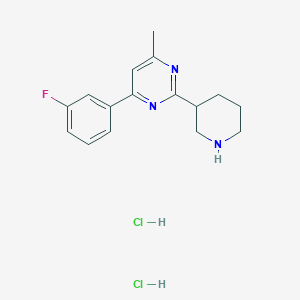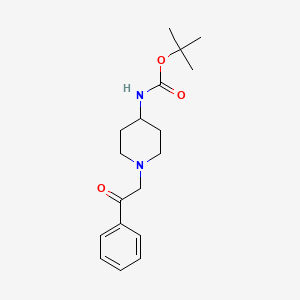![molecular formula C16H15BrClNOS2 B2797823 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide CAS No. 337923-59-8](/img/structure/B2797823.png)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a sulfhydryl-containing compound that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The chemical compound N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide, owing to its structural complexity and functional groups, has not been directly mentioned in the studies retrieved. However, research on similar sulfanyl acetamide derivatives provides insights into the potential scientific applications of this compound, particularly in the fields of pharmacology and medicinal chemistry.
Antibacterial and Anti-enzymatic Potential : Research focusing on N-substituted derivatives of sulfanyl acetamides has shown these compounds to exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria, as well as moderate inhibition of enzymes like α-chymotrypsin. Such compounds have been synthesized through a series of steps involving esterification, hydrazide formation, and final substitution reactions, leading to the discovery of molecules with significant bioactivity and moderate cytotoxicity, suggesting potential for the development of new antibacterial agents (Siddiqui et al., 2014).
Anticancer Evaluation : Another application is in the synthesis and evaluation of sulfanyl acetamide derivatives for their anticancer properties. For example, certain 4-arylsulfonyl-1,3-oxazoles have demonstrated cytostatic effects against specific cancer cell lines, including glioblastoma and gliosarcoma, highlighting the potential of sulfanyl acetamide derivatives in cancer research and therapy (Zyabrev et al., 2022).
Antimicrobial and Hemolytic Agents : The antibacterial potential of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole has also been explored, with some compounds showing moderate inhibitory effects against gram-negative bacterial strains. Such research indicates the versatility of sulfanyl acetamide derivatives in creating compounds with specific antibacterial properties, which could lead to the development of new antimicrobial medications (Iqbal et al., 2017).
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(2-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS2/c17-12-5-7-13(8-6-12)21-10-9-19-16(20)11-22-15-4-2-1-3-14(15)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOUISYCBWAOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NCCSC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)


![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)

